2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indazole derivatives .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: A closely related compound with similar biological activities.
Indazole-3-carboxylic acid: Another indazole derivative with potential therapeutic applications.
1H-Benzimidazole: Shares structural similarities and exhibits comparable biological properties
Uniqueness
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-5H2,(H,11,12) |
InChI Key |
WYMDMUWPLFRBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.